ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety, a butyramido substituent, and an ethyl ester group. The thieno[2,3-c]pyridine scaffold is a bicyclic heterocycle with sulfur and nitrogen atoms, which confers unique electronic and steric properties. The ethyl ester at position 6 contributes to hydrophobicity and metabolic stability.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-7-17(25)23-20-18(19-22-14-8-5-6-9-15(14)28-19)13-10-11-24(12-16(13)29-20)21(26)27-4-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKEHNLQCXBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thiazole. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effectsThiazole derivatives have been reported to interact with various targets, such as cox-1 and cox-2 enzymes, and the LasR system in Pseudomonas aeruginosa.
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes, which are involved in the inflammatory response. Additionally, some thiazole derivatives have shown promising quorum-sensing inhibitory activity in the LasR system of Pseudomonas aeruginosa, suggesting potential antimicrobial activity.
Biochemical Pathways
Thiazole derivatives have been reported to interfere with the synthesis of prostaglandins by inhibiting cox-1 and cox-2 enzymes. Prostaglandins are involved in various physiological processes, including inflammation and pain perception.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good absorption and distribution characteristics
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory and analgesic effects. These effects are likely due to the inhibition of COX-1 and COX-2 enzymes, which play a key role in the inflammatory response.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the bioavailability and efficacy of these compounds may be influenced by the characteristics of the biological environment, such as pH and the presence of other solutes
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thieno[2,3-c]pyridine Derivatives
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
- Core Structure: Shared thieno[2,3-c]pyridine backbone.
- Substituents: Boc-protected amino group at position 2 vs. benzo[d]thiazol-2-yl and butyramido groups in the target compound. Both feature ethyl esters, but at different positions (position 3 vs. 6).
- Implications :
- Safety Data : Classified as a laboratory chemical, but hazards are unspecified .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) ()
- Core Structure: Tetrahydroimidazo[1,2-a]pyridine (non-sulfur-containing fused ring).
- Substituents: Two ethyl esters at positions 5 and 6 vs. a single ethyl ester in the target compound. Nitro and cyano groups enhance electrophilicity, unlike the target’s benzo[d]thiazole.
- Physical Properties : Melting point 215–217°C; characterized by ¹H/¹³C NMR and IR .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) ()
- Substituents : Phenethyl group at position 3 vs. butyramido in the target.
- Physical Properties : Melting point 243–245°C; molecular weight 51% purity .
- Implications :
- The phenethyl group in 1l increases steric bulk compared to the target’s linear butyramido chain.
- Dual ester groups may reduce metabolic stability relative to the target’s single ester.
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo[3,2-a]pyrimidine (sulfur and nitrogen heterocycle).
- Substituents : Trimethoxybenzylidene and phenyl groups vs. benzo[d]thiazole in the target.
- Crystallography: Monoclinic crystal system (P21/n), unit cell volume 2318.1 ų, hydrogen-bonding interactions observed .
- Implications : The rigid benzylidene substituent may enhance crystallinity compared to the target’s flexible butyramido chain.
Data Table: Structural and Physical Comparison
Key Research Findings
- Core Structure Impact: Thieno[2,3-c]pyridine derivatives (e.g., ) exhibit higher sulfur-mediated electronic effects compared to nitrogen-rich tetrahydroimidazo[1,2-a]pyridines (Evidences 2–3) .
- Substituent Effects: Bulky aromatic groups (e.g., benzo[d]thiazole) reduce solubility but enhance π-π interactions, whereas polar groups like cyano or nitro improve reactivity .
- Spectral Characterization : ¹H/¹³C NMR and IR are standard for confirming substituent identity in analogs (e.g., 2d and 1l), but data for the target compound remain undocumented .
Q & A
Q. Methodological Approach :
- SAR Studies : Synthesize derivatives with systematic substituent variations.
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP, bioavailability) using tools like SwissADME.
- In Vivo Validation : Prioritize analogs with balanced solubility and potency (e.g., >50% tumor inhibition in xenograft models).
Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Answer:
- Catalyst Optimization : Replace DCC with polymer-supported catalysts to simplify purification.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., esterification).
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions.
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and minimize batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
